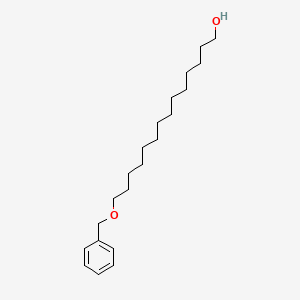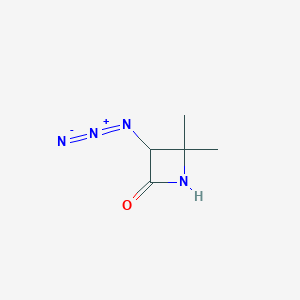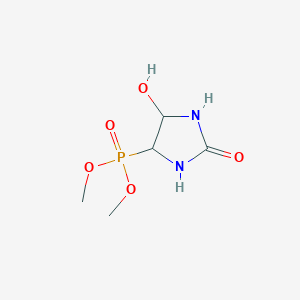![molecular formula C19H27NOS2 B14428679 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-67-4](/img/structure/B14428679.png)
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups, an ethylsulfanyl group, and a thiazolyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.
Thiazole Formation: The next step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a haloketone under acidic conditions.
Coupling Reaction: Finally, the thiazole derivative is coupled with the alkylated phenol to form the desired compound. This step may involve the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the thiazole or phenol rings.
Substitution: The tert-butyl groups and the ethylsulfanyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced derivatives.
科学研究应用
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its effects on cellular processes.
作用机制
The mechanism of action of 2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The thiazole ring and the ethylsulfanyl group may also contribute to its overall antioxidant activity by stabilizing the resulting radicals .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT):
2,6-Di-tert-butylphenol: This compound is similar in structure but lacks the thiazole and ethylsulfanyl groups.
Uniqueness
2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the thiazole and ethylsulfanyl groups, which may enhance its antioxidant properties and provide additional functionalities compared to similar compounds like BHT .
属性
CAS 编号 |
84217-67-4 |
|---|---|
分子式 |
C19H27NOS2 |
分子量 |
349.6 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(2-ethylsulfanyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C19H27NOS2/c1-8-22-17-20-15(11-23-17)12-9-13(18(2,3)4)16(21)14(10-12)19(5,6)7/h9-11,21H,8H2,1-7H3 |
InChI 键 |
MFLATGCUDIMYSO-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)


![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)



![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)

![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)

